(S)-N-(Pyrrolidin-3-yl)propionamide
Description
(S)-N-(Pyrrolidin-3-yl)propionamide is a chiral organic compound characterized by a pyrrolidine ring (a five-membered secondary amine) substituted at the 3-position with a propionamide group. The stereochemistry at the chiral center is designated as (S), which may influence its biological activity and interaction with enantioselective targets. This compound belongs to the class of pyrrolidine derivatives, which are widely explored in medicinal chemistry due to their conformational rigidity and ability to modulate pharmacokinetic properties such as solubility and metabolic stability.
Pyrrolidine derivatives are frequently utilized in the design of central nervous system (CNS) agents, protease inhibitors, and antidiabetic drugs.
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
N-[(3S)-pyrrolidin-3-yl]propanamide |
InChI |
InChI=1S/C7H14N2O/c1-2-7(10)9-6-3-4-8-5-6/h6,8H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 |
InChI Key |
JTOGNXBWLDRNON-LURJTMIESA-N |
Isomeric SMILES |
CCC(=O)N[C@H]1CCNC1 |
Canonical SMILES |
CCC(=O)NC1CCNC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-pyrrolidin-3-yl]propanamide typically involves the reaction of pyrrolidine derivatives with propanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of N-[(3S)-pyrrolidin-3-yl]propanamide may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve the yield and purity of the product while reducing the reaction time and waste.
Chemical Reactions Analysis
Types of Reactions
N-[(3S)-pyrrolidin-3-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[(3S)-pyrrolidin-3-yl]propanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3S)-pyrrolidin-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related compounds and their distinguishing characteristics:
Key Comparative Insights
Backbone and Substitution Patterns
- Pyrrolidine vs. Piperidine : Compounds with pyrrolidine backbones (e.g., the target compound and the DPP-IV inhibitor) exhibit enhanced conformational rigidity compared to piperidine-based analogs (e.g., fluorophenylpropionamide). This rigidity may improve target selectivity but reduce metabolic flexibility.
- Chirality: The (S)-configuration in the target compound contrasts with the dual (S)/(R) stereochemistry in (S)-2-Amino-N-isopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-propionamide, which could lead to divergent binding affinities in chiral environments (e.g., enzyme active sites).
Functional Groups and Pharmacological Activity
- Hydroxy and Amino Substituents: The DPP-IV inhibitor includes a 4-hydroxy group and a 3-amino-4-phenyl-butyryl chain, which are critical for hydrogen bonding and hydrophobic interactions with the DPP-IV enzyme. The target compound lacks these groups, suggesting a different mechanism of action.
- Fluorophenyl Groups: The piperidine-based fluorophenylpropionamide incorporates halogenated aromatic rings, a hallmark of synthetic opioids. This highlights how minor substitutions (e.g., fluorine atoms) can drastically alter legal and pharmacological profiles.
Therapeutic Potential
- Diabetes Treatment : The DPP-IV inhibitor demonstrates the therapeutic relevance of pyrrolidine-propionamide hybrids in metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
